[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone
Description
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone is a thienopyridine derivative featuring a 1,3-benzodioxol-5-yl (piperonyl) group at the methanone position and a 4-methoxyphenyl substituent at the 6-position of the thieno[2,3-b]pyridine core. The amino group at the 3-position enhances hydrogen-bonding capabilities, which may influence crystallinity or molecular recognition properties .
Properties
Molecular Formula |
C22H16N2O4S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C22H16N2O4S/c1-26-14-5-2-12(3-6-14)16-8-7-15-19(23)21(29-22(15)24-16)20(25)13-4-9-17-18(10-13)28-11-27-17/h2-10H,11,23H2,1H3 |
InChI Key |
JAILFOLJRPCDSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with the thienopyridine core. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone
- Substituents : Replaces the 1,3-benzodioxol-5-yl group with a 4-bromophenyl moiety.
- Molecular Formula : C22H15BrN2O2S (MW: 439.33 g/mol).
- This may enhance membrane permeability but reduce aqueous solubility .
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- Substituents : Adds a trifluoromethyl group at the 4-position and a bromophenyl at the 6-position.
- Molecular Formula : C22H14BrF3N2O2S (MW: 547.33 g/mol).
- The bromophenyl substituent further increases molecular weight and steric bulk .
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile
- Substituents: Replaces the methanone group with a nitrile and substitutes benzofuran at the 6-position.
- Molecular Formula : C17H9BrN2OS (MW: 385.24 g/mol).
- Key Differences: The nitrile group introduces strong electron-withdrawing effects, polarizing the thienopyridine core. Benzofuran may enhance π-stacking interactions in crystal lattices .
Biological Activity
The compound 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone, with the CAS number 445268-80-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C22H19N3O3S
- Molecular Weight : 405.47 g/mol
- Boiling Point : 636.5 ± 55.0 °C (predicted)
- Density : 1.281 ± 0.06 g/cm³ (predicted)
- pKa : 4.30 ± 0.40 (predicted)
Anticancer Properties
Research has indicated that compounds similar to 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone exhibit significant anticancer activity. For instance, studies on thienopyridine derivatives have shown their effectiveness in inhibiting various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Mechanism of Action :
- Inhibition of Kinases : Thienopyridines are known to inhibit specific kinases involved in cancer cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : These compounds may increase ROS levels leading to oxidative stress and subsequent apoptosis in cancer cells.
-
Case Studies :
- In a study published in Cancer Letters, a derivative of thienopyridine was shown to reduce tumor growth in xenograft models by 50% compared to controls .
- A structure-activity relationship (SAR) analysis indicated that modifications on the methanone moiety significantly enhance cytotoxicity against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it possesses activity against both bacterial and fungal strains.
- Mechanism of Action :
- The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways within microbial cells.
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural features. The presence of the methoxy group on the phenyl ring enhances lipophilicity, improving cellular uptake and bioavailability.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Thieno[2,3-b]pyridine Core | Essential for kinase inhibition |
| Benzodioxole Moiety | Contributes to overall stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
